![molecular formula C12H8FNaO3S B1393550 Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate CAS No. 633314-20-2](/img/structure/B1393550.png)
Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate
Descripción general
Descripción
Flurbiprofen is a compound that has a 2-fluoro-[1,1’-biphenyl-4-yl] moiety linked to C-2 of propionic acid . It’s a non-steroidal anti-inflammatory, analgesic, and antipyretic, used as a pre-operative anti-miotic as well as orally for arthritis or dental pain .
Synthesis Analysis
Biphenyl derivatives can be synthesized through several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of a similar compound, 1,1’-Biphenyl, 4-fluoro-, consists of two benzene rings linked at the [1,1’] position with a fluorine atom attached to the 4th carbon of one of the benzene rings .
Chemical Reactions Analysis
Biphenyls undergo similar reactions to benzene as they both undergo electrophilic substitution reactions . A proposed mechanism for the synthesis of [1,1’-biphenyl]-4-yl(trifluoromethyl)sulfane starts with the promotion of trifluoromethylthiolation using Tf2O and CF3SO2Na to afford an intermediate sulfonate sulfinate anhydride through self-disproportionation .
Physical And Chemical Properties Analysis
The molecular weight of 1,1’-Biphenyl, 4-fluoro- is 172.1983 .
Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
Sodium 4’-fluoro-[1,1’-biphenyl]-4-sulfonate serves as a precursor in the synthesis of various pharmacologically active compounds. Its biphenyl structure is a common motif in drugs due to its ability to interact with biological targets. The sulfonate group can be used to introduce sulfonamide functionality, which is prevalent in many therapeutic agents .
Agricultural Chemicals
This compound is used in the development of agricultural chemicals. The biphenyl core can be functionalized to create compounds with herbicidal or pesticidal activity. The fluorine atom can enhance the biological activity of these molecules by increasing their stability and lipophilicity .
Material Science
In material science, Sodium 4’-fluoro-[1,1’-biphenyl]-4-sulfonate is utilized for the synthesis of organic light-emitting diodes (OLEDs) and liquid crystals. The biphenyl structure provides the necessary rigidity and planarity for effective light emission and liquid crystal formation .
Catalysis
The biphenyl moiety is often used in ligands for transition metal catalysis. The introduction of the sulfonate group can improve the solubility of these ligands in various solvents, which is beneficial for catalytic reactions in both organic and aqueous media .
Antibacterial Agents
Research has shown that derivatives of biphenyl compounds exhibit antibacterial activity. Sodium 4’-fluoro-[1,1’-biphenyl]-4-sulfonate can be modified to target specific bacterial strains, offering potential use in the development of new antibacterial drugs .
Environmental Science
In environmental science, this compound can be used as a tracer or marker due to its unique chemical signature. It can help in tracking pollution sources or studying environmental transport processes .
Mecanismo De Acción
Target of Action
Sodium 4’-fluoro-[1,1’-biphenyl]-4-sulfonate is a complex compound with a structure similar to Brequinar . Brequinar is known to target the enzyme Dihydroorotate dehydrogenase (DHODH) , which plays a crucial role in the de novo synthesis of pyrimidine . It’s reasonable to hypothesize that Sodium 4’-fluoro-[1,1’-biphenyl]-4-sulfonate might have a similar target due to its structural similarity.
Mode of Action
The compound’s interaction with its target, DHODH, results in the inhibition of the enzyme . This inhibition disrupts the normal function of the enzyme, leading to a decrease in the synthesis of pyrimidine . Pyrimidines are essential components of nucleic acids, and a decrease in their synthesis can significantly affect cellular functions.
Biochemical Pathways
The primary biochemical pathway affected by Sodium 4’-fluoro-[1,1’-biphenyl]-4-sulfonate is the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, the compound disrupts this pathway, leading to a decrease in the production of pyrimidine nucleotides . This disruption can have downstream effects on DNA and RNA synthesis, as these processes require pyrimidine nucleotides.
Result of Action
The inhibition of DHODH and the subsequent decrease in pyrimidine synthesis can lead to a variety of molecular and cellular effects. These effects can include a decrease in DNA and RNA synthesis, which can affect cell growth and division . This could potentially make Sodium 4’-fluoro-[1,1’-biphenyl]-4-sulfonate useful in situations where inhibiting cell growth is desirable, such as in the treatment of certain types of cancer.
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;4-(4-fluorophenyl)benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO3S.Na/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16;/h1-8H,(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLMMZMDCFADSQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)[O-])F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




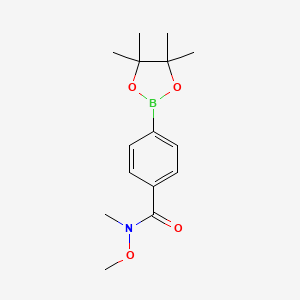


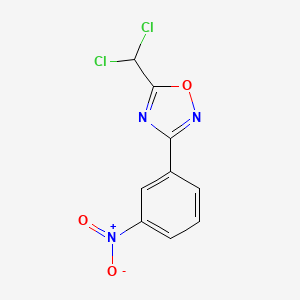

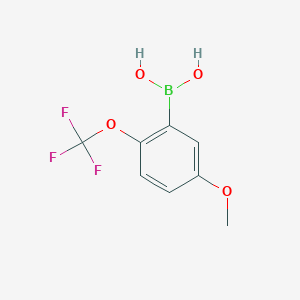
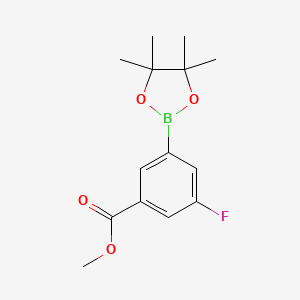
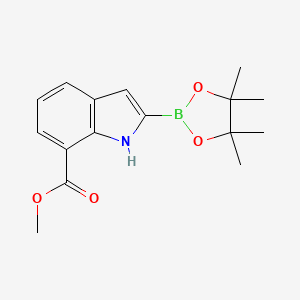


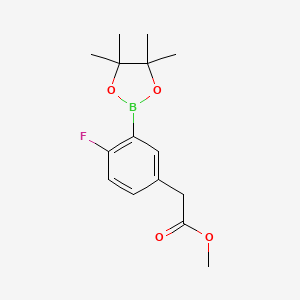
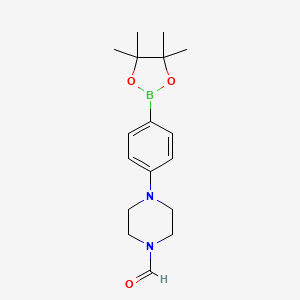
![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393490.png)